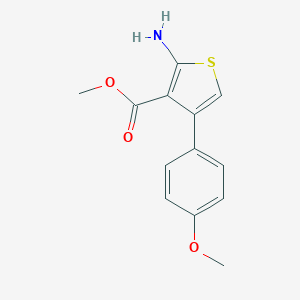

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Description

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant importance in medicinal chemistry and material science due to their diverse biological and chemical properties . This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and a carboxylate ester group attached to the thiophene ring.

Properties

IUPAC Name |

methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOUZQMMKJXNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351882 | |

| Record name | methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350988-34-0 | |

| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350988-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350988-34-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with the formation of a ketene intermediate from methyl cyanoacetate and sulfur, followed by cyclization with 4-methoxyacetophenone. Key parameters influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | <50°C: Slow kinetics; >110°C: Side reactions |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance sulfur solubility |

| Catalyst | Morpholine or DBU | Base catalysts accelerate enamine formation |

| Reaction Time | 6–8 hours | Prolonged time increases polymerization risk |

Under optimized conditions (90°C, DMF, morpholine), yields reach 68–72%. The product’s regioselectivity arises from steric hindrance at the 5-position, favoring 4-(4-methoxyphenyl) substitution.

Multi-Component Condensation with α,β-Dihalogenonitriles

Patent DE1055007B details an alternative route using α,β-dichloronitriles and thioglycolic acid esters. This method constructs the thiophene ring through nucleophilic displacement and cyclization:

Synthetic Pathway

-

Step 1 : Reaction of 4-methoxybenzoyl chloride with malononitrile forms α,β-dichloro-4-methoxyphenylpropanenitrile.

-

Step 2 : Condensation with methyl thioglycolate in the presence of potassium tert-butoxide yields the thiophene intermediate.

-

Step 3 : Amination at the 2-position via nucleophilic substitution with aqueous ammonia.

This method achieves 46–50% overall yield but requires stringent control of stoichiometry to minimize dihalogenated byproducts.

Suzuki-Miyaura Coupling for Aryl Functionalization

Recent protocols leverage cross-coupling to introduce the 4-methoxyphenyl group post-cyclization. A typical sequence involves:

Stepwise Synthesis

-

Thiophene Core Preparation : Gewald synthesis of methyl 2-amino-4-bromothiophene-3-carboxylate (Yield: 65%).

-

Coupling Reaction : Pd(PPh₃)₄-catalyzed Suzuki coupling with 4-methoxyphenylboronic acid.

| Condition | Value | Effect |

|---|---|---|

| Catalyst Loading | 2 mol% | Higher loadings reduce cost-efficiency |

| Base | K₂CO₃ | Cs₂CO₃ increases rate but lowers selectivity |

| Solvent | Toluene/EtOH (3:1) | Mixed solvents improve boronic acid solubility |

This method offers superior regiocontrol (98% aryl placement at C4) but incurs higher costs due to palladium catalysts.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production (e.g., Hit2Lead, ChemBridge) employs polymer-supported reagents to streamline purification. A representative protocol uses:

-

Resin-Bound Cyanoacetate : Wang resin functionalized with methyl cyanoacetate.

-

Stepwise Elution : Sequential addition of 4-methoxyacetophenone and sulfur morpholine.

Advantages include reduced purification steps and yields up to 85% in automated systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: H2O2, m-CPBA

Reducing agents: NaBH4, LiAlH4

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is primarily utilized as a building block for synthesizing novel pharmaceuticals. It has been shown to possess potential anti-inflammatory and anticancer properties, making it a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thiophene, including this compound, exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of growth in breast cancer cell lines (e.g., MCF-7) .

Organic Synthesis

Versatile Reagent:

The compound serves as an important reagent in organic synthesis processes. It facilitates the creation of complex molecules essential for research in materials science and nanotechnology.

Synthetic Pathways:

Researchers have employed this compound in various synthetic pathways to develop new chemical entities that exhibit desired biological activities. Its ability to participate in substitution and condensation reactions enhances its utility in creating diverse molecular architectures .

Biological Research

Mechanistic Studies:

In biological research, this compound is used to investigate its interactions with biological systems. This includes studying its effects on cellular mechanisms and potential therapeutic targets.

Case Study: Interaction with Mycobacterium tuberculosis

Research indicates that structurally similar compounds have shown promising activity against Mycobacterium tuberculosis, with minimal toxicity to human cells. This highlights the potential of thiophene derivatives in developing new treatments for tuberculosis .

Agrochemical Applications

Development of Pesticides:

The compound is being explored for its application in agrochemicals, particularly in the formulation of effective pesticides and herbicides. Its chemical structure allows for modifications that can enhance efficacy against specific agricultural pests .

Material Science

Conductive Polymers:

this compound is investigated for its properties in creating advanced materials, such as conductive polymers used in electronics and energy storage devices. The thiophene ring contributes to the electronic properties necessary for these applications .

Data Table: Summary of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Pharmaceutical | Key intermediate for drug synthesis | Anticancer activity against MCF-7 cell line |

| Organic Synthesis | Reagent for creating complex molecules | Various synthetic pathways |

| Biological Research | Investigating interactions with biological systems | Activity against Mycobacterium tuberculosis |

| Agrochemical | Development of pesticides and herbicides | Enhanced efficacy formulations |

| Material Science | Creation of conductive polymers | Applications in electronics and energy storage |

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-aminothiophene-3-carboxylate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Biological Activity

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, a compound with notable structural features including a thiophene ring and an amino group, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C13H13NO3S

- Molecular Weight : 263.32 g/mol

- CAS Number : 350988-34-0

The compound's structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly through mechanisms involving microtubule destabilization.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Breast) | 0.019 | Microtubule depolymerization |

| HePG-2 (Liver) | 0.025 | Cell cycle arrest |

| HCT-116 (Colon) | 0.030 | Apoptosis induction |

In vitro studies have shown that at concentrations as low as 19 nM, the compound can effectively inhibit cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displays significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.22 | 0.45 |

| Klebsiella pneumoniae | 0.30 | 0.60 |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against common pathogens responsible for healthcare-associated infections .

- Microtubule Disruption : The compound binds to tubulin, leading to microtubule depolymerization, which is critical in cancer cell division.

- Antibacterial Mechanism : The antibacterial activity is attributed to the production of reactive oxygen species (ROS), which damage bacterial membranes and DNA .

Case Studies and Research Findings

A study conducted on the in vivo effects of this compound in xenograft mouse models demonstrated significant tumor reduction when administered at a dosage of 75 mg/kg three times a week. The results indicated that this compound could serve as a promising lead compound in cancer therapy due to its potent antitumor effects without severe toxicity .

Table 3: In Vivo Study Results

| Treatment | Tumor Volume Reduction (%) | Weight Change (%) |

|---|---|---|

| Control | - | - |

| Methyl Compound | 45 | -5 |

| Paclitaxel | 50 | -10 |

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of 4-methoxybenzaldehyde with methyl cyanoacetate or ethyl cyanoacetate to form a Schiff base intermediate.

- Step 2 : Cyclization with sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) in the presence of a base (e.g., triethylamine) to form the thiophene core .

- Step 3 : Esterification or functional group modifications to introduce the carboxylate group. Reaction optimization often involves solvent selection (e.g., 1,4-dioxane or ethanol), temperature control (80–100°C), and catalyst use (e.g., piperidine for cyclization) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : To identify functional groups (e.g., NH₂ stretching at ~3440 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns on the thiophene ring and aryl groups. The 4-methoxyphenyl group shows distinct aromatic protons at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Melting Point Analysis : Consistency with literature values (e.g., 140–150°C) ensures purity .

Q. How does solubility impact experimental design for this compound?

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO, DMF, or dichloromethane. For reactivity studies, pre-dissolution in DMSO followed by dilution in reaction buffers is recommended. Stability tests under varying pH (4–9) and temperature (4–25°C) are essential to avoid decomposition during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation?

Common issues and solutions:

- Low Yield : Replace ethanol with 1,4-dioxane to enhance cyclization efficiency. Increase reaction time (12–24 hrs) and use inert atmospheres (N₂/Ar) to prevent oxidation .

- Byproducts : Introduce column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for purification. Monitor intermediates via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

- Catalyst Screening : Test alternatives like DMAP or ionic liquids to improve regioselectivity .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies often arise from:

- Tautomerism : The amino group on the thiophene ring may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated DMSO to stabilize the amino form .

- Crystallographic Variability : Single-crystal X-ray diffraction (via SHELX programs) resolves ambiguities in molecular geometry .

- Impurity Interference : Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to detect trace impurities .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The 4-methoxyphenyl group donates electron density via resonance, activating the thiophene ring at C-5 for electrophilic substitution .

- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina. The carboxylate group may coordinate with metal ions in active sites .

Q. What strategies enable comparative studies with structural analogs?

- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents to study electronic effects .

- Biological Assays : Compare antimicrobial activity (MIC values) against Gram-positive/negative bacteria. The thiophene core’s planarity enhances membrane penetration .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability differences between analogs (e.g., decomposition temperatures) .

Methodological Notes

- Safety : Always use PPE (gloves, goggles) and work in a fume hood. The compound may cause respiratory irritation; refer to SDS guidelines for spill management and disposal .

- Data Reproducibility : Document solvent lot numbers, humidity, and stirring rates, as subtle changes can alter reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.